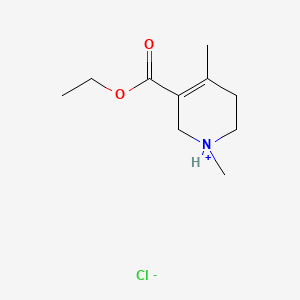
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of nicotinic acid and is known for its unique structural properties, which include a tetrahydronicotinate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride typically involves the esterification of nicotinic acid followed by a series of reduction and alkylation reactions. The process begins with the esterification of nicotinic acid using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the reduction of the ester to form the tetrahydro derivative. The final step involves the alkylation of the tetrahydro derivative with methyl iodide to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated derivatives.
科学的研究の応用
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence various biochemical processes.
類似化合物との比較
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the tetrahydro and dimethyl groups, resulting in different chemical and biological properties.
Methyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,4-Dimethyl-1,2,5,6-tetrahydronicotinic acid: The free acid form of the compound, which may have different solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
93101-56-5 |
|---|---|
分子式 |
C10H18ClNO2 |
分子量 |
219.71 g/mol |
IUPAC名 |
ethyl 1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-4-13-10(12)9-7-11(3)6-5-8(9)2;/h4-7H2,1-3H3;1H |
InChIキー |
OKJAULUGMGEONM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(CC[NH+](C1)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


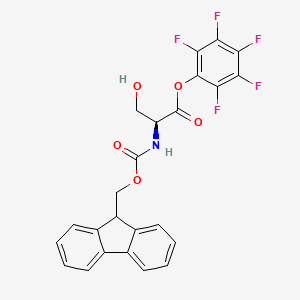
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
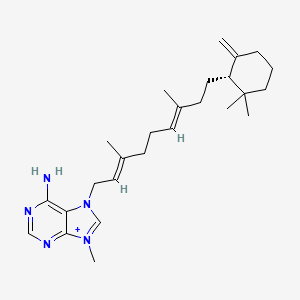
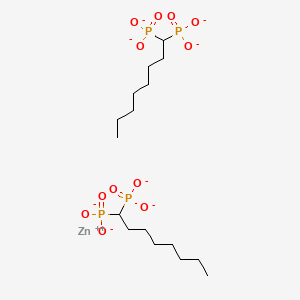
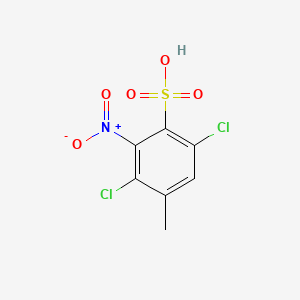
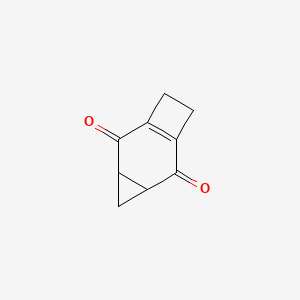
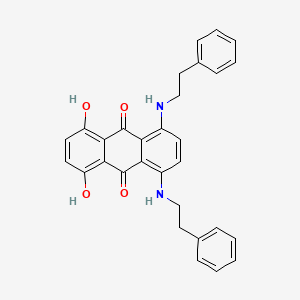

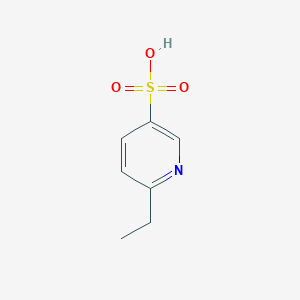
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)

![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)

